![molecular formula C19H15FN4O3 B6548788 1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946287-42-9](/img/structure/B6548788.png)
1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, structure, and other identifiers like CAS number. It may also include information about its physical appearance .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve various types of chemical reactions, reaction mechanisms, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides) using a palladium catalyst. Here’s how this compound fits in:
Background: SM coupling is widely applied due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The key step involves transmetalation, where boron groups transfer to palladium, forming new C–C bonds .
Antiviral Activity
Indole derivatives, including those containing the pyridazine-3-carboxamide moiety, have shown promising biological activities. Here’s a specific application:
- Antiviral Potential : Some indole derivatives exhibit antiviral properties. While I couldn’t find direct data on the compound you provided, it’s worth exploring its potential in this context .
Benzylic Chemistry
The benzylic position (adjacent to an aromatic ring) is crucial in organic synthesis. Let’s consider the benzylic carbonyl group in your compound:
- Reactivity : Benzylic halides can undergo nucleophilic substitution reactions. For instance:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-14-8-4-5-9-15(14)22-17(25)12-24-18(26)11-10-16(23-24)19(27)21-13-6-2-1-3-7-13/h1-11H,12H2,(H,21,27)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLZFANFAAEXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide |
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